molecular formula C11H7F3O3S B1335318 2-Naphthyl trifluoromethanesulfonate CAS No. 3857-83-8

2-Naphthyl trifluoromethanesulfonate

Cat. No. B1335318
M. Wt: 276.23 g/mol
InChI Key: MDWRQYBWVTXIIJ-UHFFFAOYSA-N
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Patent
US05817877

Procedure details

The method described in this example is representative of method "A". Into a screw-capped test tube were weighed 8.6 mg (0.015 mmol) Pd(dba)2, 12.8 mg (0.023 mmol) DPPF, and 44.3 mg (0.462 mmol) sodium t-butoxide (NaO-t-Bu). The solid materials were suspended in 8 ml of toluene. 2-Naphthyltriflate (85.0 mg, 0.308 mmol) was dissolved in 1 ml of toluene and added to the test tube. The test tube was sealed with a cap containing a polytetrafluoroethylene (PTFE) septum and removed from the dry box. Piperidine (40.0 μl, 0.462 mmol) was added to the test tube by syringe. The reaction mixture was heated at 105° C. for 5 hours. Thin layer chromatography (TLC) of the reaction mixture indicated complete consumption of the naphthyltriflate. The reaction mixture was cooled to room temperature, and the volatile materials were removed by rotary evaporation. Sublimation (120° C., 0.1 torr) of the resulting residue afforded N-(2-naphthyl)piperidine as a white solid (50.0 mg, 77% yield).
Quantity
44.3 mg
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five
Quantity
8.6 mg
Type
catalyst
Reaction Step Six
Name
Quantity
12.8 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][C:8]=1OS(C(F)(F)F)(=O)=O.[NH:25]1[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][C:8]=1[N:25]1[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:0.1,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
44.3 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Two
Name
Quantity
85 mg
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)(F)[*:1])(F)[*:2]
Step Four
Name
Quantity
40 μL
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
8.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Seven
Name
Quantity
12.8 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a screw-capped test tube were weighed
ADDITION
Type
ADDITION
Details
added to the test tube
CUSTOM
Type
CUSTOM
Details
The test tube was sealed with a cap
CUSTOM
Type
CUSTOM
Details
removed from the dry box
CUSTOM
Type
CUSTOM
Details
consumption of the naphthyltriflate
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the volatile materials were removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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